(E)-3-乙基-5-(2-羟基-3-甲氧基亚苄基)-2-硫代噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

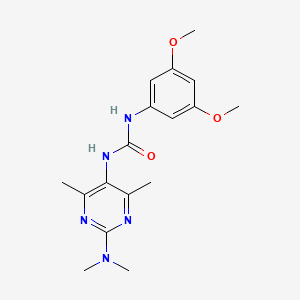

The compound “(E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are synthesized by the condensation of aliphatic or aromatic primary amines with carbonyl compounds .

Synthesis Analysis

The synthesis of similar Schiff bases involves the condensation of a carbonyl compound with a primary amine . For example, a Schiff base was synthesized by slowly adding a solution of 2-hydroxy-3-methoxy benzaldehyde in ethanol to a solution of 4-amino-acetophenone oxime in ethanol. The solution was stirred at 328 K for 15 hours, cooled to room temperature, and filtered .Molecular Structure Analysis

The molecular structure of similar Schiff bases has been determined using single-crystal X-ray diffraction . For instance, a novel Cu (II) complex based on a Schiff base was found to have a CuN2O4 chelation environment and a coordination sphere with a disordered octahedral geometry .Chemical Reactions Analysis

Schiff bases are known for their ability to stabilize metal ions in different oxidation states . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar Schiff bases have been characterized using techniques such as elemental analysis, HR-ESI-MS, FT-IR, and UV-Vis . For instance, a Schiff base and its Cu(II) complex were prepared in good yields and purity .科学研究应用

Antimicrobial Applications

The compound has been used in the synthesis of Schiff base ligands that exhibit antimicrobial action against various microbes . This makes it a potential candidate for the development of new antimicrobial drugs.

Single-Molecule Magnet (SMM) Properties

The compound has been used in the formation of homometallic coordination complexes that exhibit good single-molecule magnet (SMM) properties . This could have applications in the field of quantum computing and high-density information storage.

Magneto-Optical Applications

The compound has been used in the synthesis of homochiral Dy2 complexes that exhibit strong magneto-optical Faraday effects . This suggests potential applications in the field of magneto-optical devices.

Nonlinear Optical Applications

The homochiral Dy2 complexes synthesized using this compound also exhibit strong third harmonic generation (THG) . This indicates potential applications in the field of nonlinear optical materials or devices.

Transition Metal Coordination

The compound has been used in the synthesis of a dicubane-like tetracobalt cluster, representing the first example of transition metal coordination of this ligand . This could have implications in the field of coordination chemistry.

Tautomerism Studies

The compound has been involved in studies of concentration-dependent tautomerism . Understanding tautomerism is crucial in various fields including drug design, molecular biology, and environmental science.

作用机制

The mechanism of action of Schiff bases is often related to their ability to bind to metal ions via the azomethine nitrogen . This ability to chelate metal ions profoundly influences the electron distribution in the coordination sphere of the metal in a complex, thereby regulating the properties of the compounds .

未来方向

Schiff bases and their metal complexes have been found to be effective in several biological systems, dyes, polymers, and as bioactive agents in the pharmaceutical and medicinal fields . They present exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties . Therefore, future research could focus on exploring these properties further and developing new applications for Schiff bases.

属性

IUPAC Name |

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQWCOUBSVBPCP-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

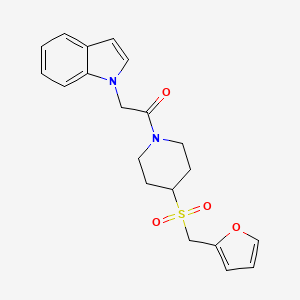

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

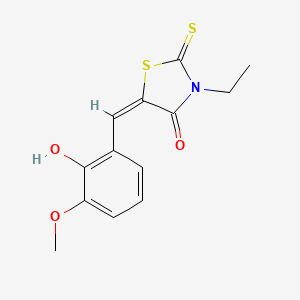

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

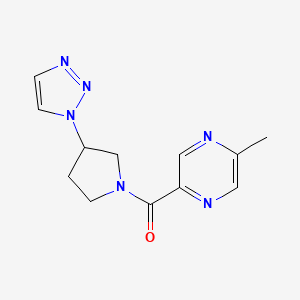

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

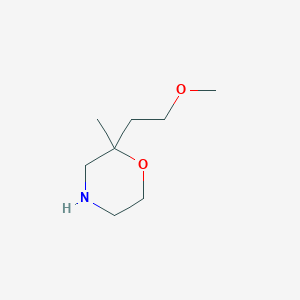

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)